4-(Benzoyloxy)benzoyl chloride

Description

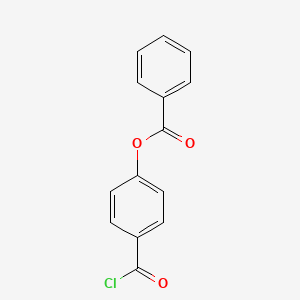

4-(Benzoyloxy)benzoyl chloride is a bifunctional acyl chloride characterized by a benzoyloxy group (–OCOC₆H₅) attached to the para position of a benzoyl chloride core. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and supramolecular ligands. Its synthesis typically involves the acylation of hydroxyl-containing precursors using benzoyl chloride under basic conditions, as demonstrated in the reaction of 2-(2-bromophenyl)-5-methylthiazol-4-ol with benzoyl chloride and triethylamine (NEt₃) in THF . The compound’s dual reactivity—arising from both the acyl chloride and benzoyloxy moieties—enables its use in stepwise functionalization processes, such as the synthesis of iodinated thiazolo[2,3-a]isoquinolinium salts and crosslinked polyimides .

Properties

CAS No. |

58860-84-7 |

|---|---|

Molecular Formula |

C14H9ClO3 |

Molecular Weight |

260.67 g/mol |

IUPAC Name |

(4-carbonochloridoylphenyl) benzoate |

InChI |

InChI=1S/C14H9ClO3/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H |

InChI Key |

UYNXVCCTKCCXSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Derivatives like 4-(trichloromethyl)benzoyl chloride (CCl₃) and 4-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride exhibit heightened electrophilicity, accelerating acylation reactions but increasing susceptibility to hydrolysis .

- Electron-Donating Groups (EDGs) : 4-Methoxybenzoyl chloride (–OCH₃) shows reduced reactivity compared to unsubstituted benzoyl chloride due to resonance stabilization of the carbonyl group .

- Steric Effects : Bulky substituents, such as the trans-4-propylcyclohexyl group in 4-(trans-4-propylcyclohexyl)benzoyl chloride (C₁₇H₂₁ClO), hinder nucleophilic attack, making the compound less reactive but thermally stable .

Q & A

Q. Key considerations :

Basic: What analytical techniques are most effective for characterizing this compound?

Q. Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons in the benzoyloxy group appear as doublets in the δ 7.5–8.5 ppm range, while the carbonyl chloride group (C=O) does not produce a direct proton signal. Splitting patterns help confirm substitution positions .

- ¹³C NMR : The acyl chloride carbon resonates near δ 170–175 ppm , distinct from ester or carboxylic acid carbons .

Q. Mass Spectrometry (MS) :

Q. Fourier-Transform Infrared (FTIR) :

- Strong absorbance at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and ~1250 cm⁻¹ (C-O-C stretch of the benzoyloxy group) .

Advanced: How can reaction conditions be optimized to minimize hydrolysis during synthesis?

This compound is highly moisture-sensitive. Hydrolysis produces 4-(benzoyloxy)benzoic acid and HCl, reducing yields and complicating purification . Strategies include:

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), dried over molecular sieves.

- Temperature control : Maintain reactions below 25°C to slow hydrolysis rates .

- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude ambient moisture.

- Additive use : Scavengers like TEA or pyridine neutralize HCl, suppressing acid-catalyzed side reactions .

Experimental validation :

In a comparative study, reactions under nitrogen with TEA achieved 92% yield , while uncontrolled conditions led to 30–40% hydrolysis byproducts .

Advanced: How can competing acylation side reactions be mitigated in complex systems?

When synthesizing derivatives (e.g., supramolecular ligands), undesired acylation at alternative reactive sites (e.g., hydroxyls or amines) can occur. Solutions include:

- Selective protecting groups : Temporarily block reactive hydroxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers before benzoylation .

- Stepwise acylation : Prioritize less reactive sites first. For example, acylating amines before hydroxyl groups reduces cross-reactivity .

- Catalyst tuning : Use mild Lewis acids (e.g., ZnCl₂ instead of AlCl₃) to favor specific acylation pathways .

Case study : In ligand synthesis, protecting a hydroxyl group with TMS increased selectivity from 65% to 89% for the desired product .

Basic: What safety protocols are critical when handling this compound?

Q. Emergency procedures :

- Skin contact : Rinse immediately with 5% sodium bicarbonate solution to neutralize HCl, followed by water for 15 minutes .

- Inhalation : Move to fresh air and administer oxygen if respiratory distress occurs .

Advanced: How can spectroscopic data resolve contradictions in reaction product identification?

Conflicting NMR or MS data often arise from:

- Isomeric byproducts : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers. For example, NOESY correlations can confirm spatial proximity of substituents .

- Degradation artifacts : Compare fresh vs. aged samples via FTIR. Hydrolysis products show a broad O-H stretch (~3000 cm⁻¹) absent in pure acyl chloride .

- Mass spectrometry : High-resolution MS (HRMS) differentiates between compounds with similar nominal masses (e.g., C₁₄H₉ClO₃ vs. C₁₄H₁₀O₄) .

Example : A study misidentified a hydrolyzed product as the target compound until HRMS confirmed a mass shift of +18 Da (H₂O addition) .

Advanced: What computational methods aid in predicting reactivity and stability?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess hydrolysis susceptibility. For this compound, the C-Cl BDE is ~320 kJ/mol , indicating moderate stability .

- Molecular dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction media .

- QSPR models : Relate substituent electronic effects (e.g., electron-withdrawing groups) to reaction rates. For example, meta-substituted derivatives hydrolyze 20% faster than para-substituted analogs .

Basic: How is the purity of this compound validated before use in sensitive reactions?

- Titration : Quantify active chloride content via AgNO₃ titration. Purity >98% corresponds to <2% benzoic acid impurity .

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies hydrolyzed byproducts. Retention times for the acyl chloride and acid differ by 1.5–2 minutes .

- Karl Fischer titration : Confirm water content <0.01% to ensure anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.